![molecular formula C14H8BrF3O B2807069 (3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone CAS No. 1220124-43-5](/img/structure/B2807069.png)

(3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone” is a chemical compound . It is used in various fields of research, including life sciences and organic synthesis .

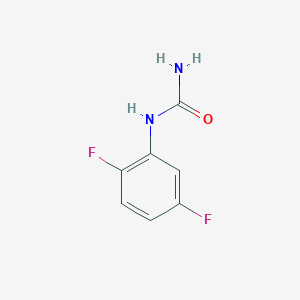

Molecular Structure Analysis

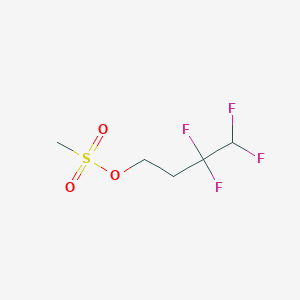

The molecular formula of “(3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone” is C14H8BrF3O . The molecular weight is 329.116 . The structure of this compound would likely include a methanone group (C=O) attached to two phenyl rings, one of which carries a bromo (Br) substituent and the other carries a trifluoromethyl (CF3) substituent .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone” include a molecular weight of 329.116 . The compound is solid at 20 degrees Celsius . The melting point is between 75.0 to 79.0 °C .Applications De Recherche Scientifique

Antioxidant Properties

(3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, a related compound to (3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone, has been synthesized and studied for its antioxidant properties. Derivatives with bromine, similar to (3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone, have shown effective antioxidant power, suggesting potential antioxidant applications for (3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone as well (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Carbonic Anhydrase Inhibitory Properties

Brominated derivatives of diphenylmethane have been synthesized and investigated for their carbonic anhydrase inhibitory capacities. These compounds, structurally related to (3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone, have shown effective inhibitory activity against human cytosolic carbonic anhydrase II, indicating potential for use in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Antifungal and Antimicrobial Properties

Bromophenols, akin to (3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone, have been synthesized and shown to possess potent inhibitory activities against Candida albicans isocitrate lyase, a key enzyme in the glyoxylate cycle. These compounds also exhibited antimicrobial activity against various bacteria and fungi, suggesting potential applications in antifungal and antimicrobial treatments (Oh et al., 2010).

Propriétés

IUPAC Name |

(3-bromophenyl)-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrF3O/c15-12-6-2-4-10(8-12)13(19)9-3-1-5-11(7-9)14(16,17)18/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLXSWHFUWZJFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(4-Fluorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2806994.png)

![6-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2807000.png)

![N-(3-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2807002.png)

![2,5-Dimethyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2807007.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2807009.png)